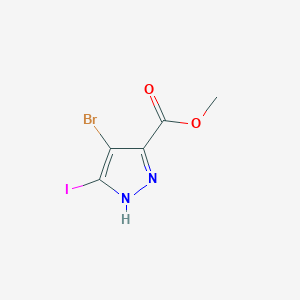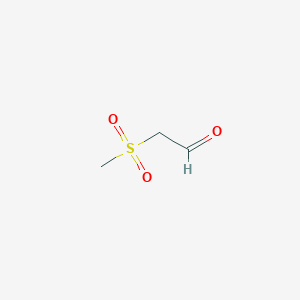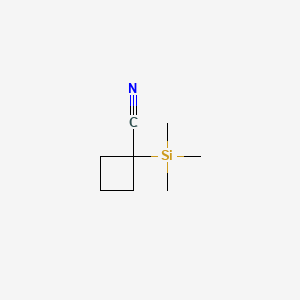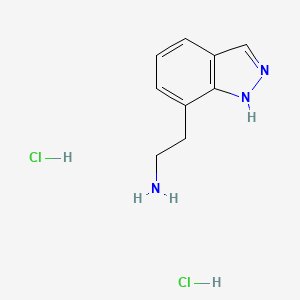
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride typically involves the formation of the indazole ring followed by the introduction of the ethan-1-amine group. Common synthetic routes include:
Cyclization Reactions: Starting from ortho-substituted hydrazines and aldehydes or ketones, the indazole ring can be formed through cyclization reactions.
Transition Metal Catalysis: The use of transition metal catalysts, such as palladium or rhodium, can facilitate the formation of the indazole ring through C-H activation and cross-coupling reactions.
Reductive Cyclization: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
Applications De Recherche Scientifique
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride
- 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride
- (S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The position of the ethan-1-amine group and the dihydrochloride salt form can also affect its solubility, stability, and overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C9H13Cl2N3 |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
2-(1H-indazol-7-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-4-7-2-1-3-8-6-11-12-9(7)8;;/h1-3,6H,4-5,10H2,(H,11,12);2*1H |
Clé InChI |
QWGNNQDWNAWJDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CCN)NN=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


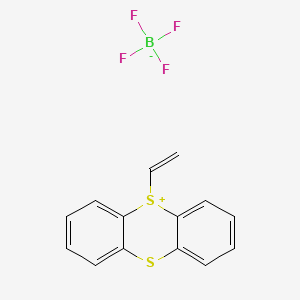
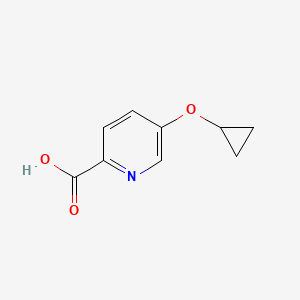
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)

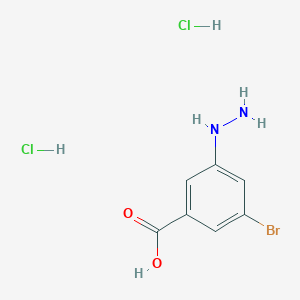
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
